molecular formula C25H27N3O4S B5525924 N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide

N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B5525924
M. Wt: 465.6 g/mol
InChI Key: WTGAGEVOYNHACS-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzenesulfonamide. It contains a hydrazino group attached to a 4-isopropylbenzylidene moiety, and a 4-methoxyphenyl group attached to the benzenesulfonamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new aryl thiazolone–benzenesulfonamides was described in a study . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound has a molecular formula of C25H26BrN3O3S . It contains a benzenesulfonamide group, a hydrazino group, and a 4-methoxyphenyl group .

Scientific Research Applications

Synthesis and Bioactivity

N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide is a compound of interest in the context of synthesizing new benzenesulfonamide derivatives for various applications, including bioactivity studies. These studies focus on the synthesis of derivatives and their potential as inhibitors for biological targets such as carbonic anhydrase (CA), with implications for anti-tumor activities and antimicrobial properties. For instance, compounds similar to the specified chemical have been synthesized and tested for cytotoxicity, tumor specificity, and potential as CA inhibitors, showing promising results in bioactivity studies (Gul et al., 2016).

Carbonic Anhydrase Inhibition

The carbonic anhydrase (CA) inhibitory effects of sulfonamide derivatives, including structures related to N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide, are of significant interest. These compounds have been synthesized and evaluated for their inhibitory effects against human cytosolic isoforms hCA I and II. The results indicate potent inhibition, which is crucial for developing therapeutic agents targeting conditions mediated by CA activity (Gul et al., 2016).

Photodynamic Therapy Applications

Derivatives of benzenesulfonamides have been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. Compounds with structures related to N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide have been synthesized and characterized, showing high singlet oxygen quantum yields and promising features as Type II photosensitizers for PDT, highlighting their potential in cancer treatment applications (Pişkin et al., 2020).

Antimicrobial Activity

The exploration of sulfonamide derivatives for antimicrobial activity is another important area of research. Synthesis of compounds with structures related to the specified chemical and their evaluation against various bacteria and fungi have shown significant antimicrobial properties. This suggests the potential for developing new antimicrobial agents based on benzenesulfonamide derivatives, contributing to the fight against resistant microbial strains (Sarvaiya et al., 2019).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-19(2)21-11-9-20(10-12-21)17-26-27-25(29)18-28(22-13-15-23(32-3)16-14-22)33(30,31)24-7-5-4-6-8-24/h4-17,19H,18H2,1-3H3,(H,27,29)/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGAGEVOYNHACS-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-N-({N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.